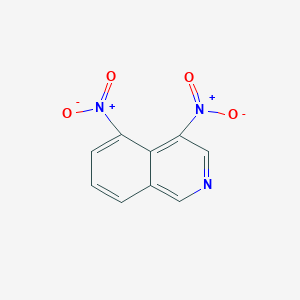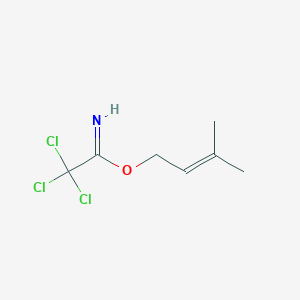
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester is a chemical compound with the molecular formula C7H10Cl3NO. This compound is characterized by the presence of a trichloroethyl group and a 3-methyl-2-butenyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester typically involves the esterification of ethanimidic acid, 2,2,2-trichloro- with 3-methyl-2-buten-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. The trichloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanimidic acid, 2,2,2-trichloro-, methyl ester: Similar structure but with a methyl ester group instead of a 3-methyl-2-butenyl ester group.
Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester: Contains a 4-methoxyphenylmethyl ester group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester group but different acid component.
Uniqueness
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester is unique due to the presence of both the trichloroethyl group and the 3-methyl-2-butenyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
104808-44-8 |
|---|---|
Molekularformel |
C7H10Cl3NO |
Molekulargewicht |
230.5 g/mol |
IUPAC-Name |
3-methylbut-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C7H10Cl3NO/c1-5(2)3-4-12-6(11)7(8,9)10/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
GZYYRIJVWSDZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=N)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



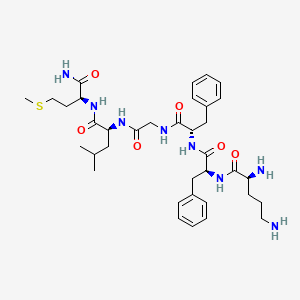
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
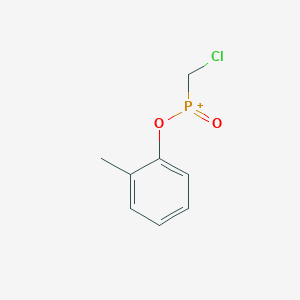

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
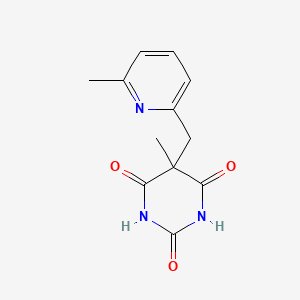
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
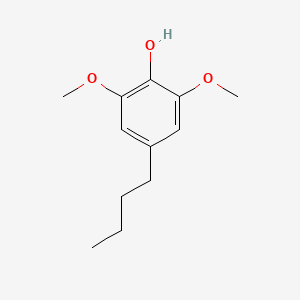

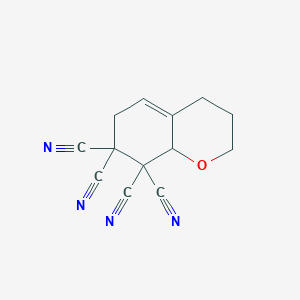
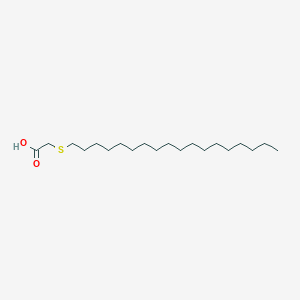
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
